![molecular formula C8H15NO4 B555915 2-Aminooctanedioic acid CAS No. 19641-59-9](/img/structure/B555915.png)
2-Aminooctanedioic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Alpha-Aminosuberic Acid involves several steps. One common method is the Curtius rearrangement of azides derived from the corresponding carboxylic acids . The process typically involves the following steps:
Formation of the Azide: The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2). The acyl chloride is then treated with sodium azide (NaN3) to form the corresponding azide.
Curtius Rearrangement: The azide is heated to induce the Curtius rearrangement, resulting in the formation of an isocyanate intermediate.
Hydrolysis: The isocyanate is hydrolyzed to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for DL-Alpha-Aminosuberic Acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
DL-Alpha-Aminosuberic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
2-Aminooctanedioic acid serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.
Key Reactions
- Coupling Reactions : It can be coupled with various carboxylic acids using coupling agents like dicyclohexylcarbodiimide (DCC) to form dipeptides or other derivatives.
- Substitution Reactions : The amino group can undergo substitution reactions with electrophiles, expanding the range of derivatives that can be synthesized.
Biological Research
Metabolic Pathways
Research has shown that this compound is involved in several metabolic pathways, particularly in amino acid metabolism. It acts as a substrate for enzymes that catalyze reactions essential for cellular function.
Therapeutic Potential
Studies have investigated its potential therapeutic applications, particularly in:
- Antimicrobial Peptides : A study demonstrated that modifying antimicrobial peptides with this compound significantly improved their antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
- Drug Development : It is being explored as a precursor for drug synthesis targeting metabolic disorders and other health issues .
Pharmaceutical Applications
Drug Formulation
this compound is utilized in developing drugs that require specific structural properties to enhance efficacy and reduce side effects. Its role in synthesizing compounds that can modulate biological activity makes it a valuable asset in pharmaceutical chemistry.
Nutritional Science
Dietary Supplements
The compound has been investigated for its potential benefits in dietary supplements aimed at enhancing muscle recovery and overall health. Its biochemical properties suggest it may aid in metabolic processes related to exercise and recovery .
Industrial Applications
Biodegradable Polymers
In polymer chemistry, this compound is incorporated into the synthesis of biodegradable polymers. This application aligns with increasing environmental concerns and the demand for sustainable materials .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Peptide Modification
- Drug Development Research
Mechanism of Action
The mechanism of action of DL-Alpha-Aminosuberic Acid involves its interaction with specific molecular targets and pathways. As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. The compound can also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation .
Comparison with Similar Compounds
DL-Alpha-Aminosuberic Acid can be compared with other similar compounds, such as:
Alpha-Aminobutyric Acid: Another alpha-amino acid with a shorter carbon chain.
Alpha-Aminoadipic Acid: Similar structure but with a different carbon chain length.
Alpha-Aminopimelic Acid: Another related compound with a different carbon chain length.
The uniqueness of DL-Alpha-Aminosuberic Acid lies in its specific carbon chain length and the position of the amino group, which confer distinct chemical and biological properties .
Biological Activity
2-Aminooctanedioic acid, also known as DL-2-aminooctanoic acid, is a secondary metabolite classified as an alpha amino acid. This compound has garnered interest in biological research due to its potential roles in various physiological processes and its implications in metabolic pathways. This article explores the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H15NO2
- Molecular Weight : 159.2261 g/mol
- IUPAC Name : 2-aminooctanoic acid
- Structure : The compound features an amino group attached to the second carbon of an octanoic acid chain, contributing to its biological activity.
Biological Significance
This compound is recognized for its role as a secondary metabolite. Secondary metabolites are compounds not directly involved in the normal growth, development, or reproduction of organisms but may serve critical roles in signaling and defense mechanisms.
Potential Biomarker
Research indicates that this compound can be detected in various food sources such as poultry and dairy products, suggesting its potential as a biomarker for dietary intake. Its presence in biological samples can provide insights into nutritional habits and metabolic states .
Histone Deacetylase Inhibition
One of the notable biological activities associated with this compound is its involvement in histone deacetylase (HDAC) inhibition. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can result in increased gene expression related to cell cycle regulation and apoptosis.
- Case Study : In a study involving Fusarium semitectum, derivatives containing this compound exhibited HDAC inhibitory activity, which was linked to antimalarial effects against Plasmodium falciparum and P. berghei. The structural variations in amino acids influenced the potency of these compounds as HDAC inhibitors .
In Vitro Studies
In vitro assays have demonstrated that this compound derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, Hep G2 liver cancer cells treated with apicidin F (a compound containing this compound) showed significant reductions in cell viability at certain concentrations .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to its side chain can significantly impact its biological activity. For example, the introduction of different amino acids or functional groups can enhance or diminish HDAC inhibitory effects .
Data Summary
Property | Value |
---|---|
Chemical Formula | C8H15NO2 |
Molecular Weight | 159.2261 g/mol |
Biological Role | HDAC inhibitor |
Food Sources | Poultry, dairy products |
Detection Method | Metabolomic analysis |
Properties
IUPAC Name |
2-aminooctanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPFYYTUIARDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275757 | |
Record name | 2-aminooctanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19641-59-9 | |
Record name | 2-aminooctanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.